Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride
Description
Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a structurally complex small molecule featuring a thieno[2,3-c]pyridine core substituted with a benzyl group at position 6 and a 4-(azepan-1-ylsulfonyl)benzamido moiety at position 2. The ethyl ester at position 3 enhances solubility in organic solvents, while the hydrochloride salt improves crystallinity and stability.
Properties
IUPAC Name |
ethyl 2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H35N3O5S2.ClH/c1-2-38-30(35)27-25-16-19-32(20-22-10-6-5-7-11-22)21-26(25)39-29(27)31-28(34)23-12-14-24(15-13-23)40(36,37)33-17-8-3-4-9-18-33;/h5-7,10-15H,2-4,8-9,16-21H2,1H3,(H,31,34);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYPCOUTZLHDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCCCC5.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36ClN3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Analysis
Key structural analogues include:
Key Observations :
Both benzyl-substituted compounds (target and ) share similar steric bulk but differ in electronic effects due to substituents at position 2.
Position 2 Benzamido Modifications: The 4-(azepan-1-ylsulfonyl) group in the target compound introduces a sulfonamide-linked azepane ring, which may confer unique hydrogen-bonding and solubility properties. The 4-phenoxybenzamido group ( ) and 3,4-dimethoxybenzamido group ( ) lack sulfonamide functionality but feature aromatic ether or methoxy groups, which could influence π-π stacking interactions or metabolic stability.
Pharmacological Implications :
- Sulfonamide groups (as in the target compound) are often associated with enhanced binding to enzymes like carbonic anhydrases or proteases.
- Methoxy groups ( ) may improve metabolic stability but reduce solubility compared to sulfonamides.
Q & A
Q. What methodologies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including sulfonylation, benzamidation, and benzylation. Key intermediates like Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (reported in Acta Crystallographica) are synthesized first, followed by functionalization with azepane sulfonyl and benzamide groups . Controlled synthesis approaches, such as adjusting stoichiometry, temperature (e.g., reflux in anhydrous solvents), and catalysts (e.g., DMAP for acylation), can improve yield. Purity is validated via HPLC and NMR .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Safety data sheets (SDS) for structurally related compounds highlight hazards such as skin/eye irritation and respiratory sensitization. Researchers must use PPE (gloves, goggles, lab coats), work in fume hoods, and adhere to COSHH regulations. Storage should be in airtight containers under inert gas (e.g., N₂) to prevent hygroscopic degradation . Emergency protocols include immediate rinsing for eye exposure and using activated carbon for spills.
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
X-ray crystallography (using SHELXL for refinement) resolves the core thienopyridine framework and substituent conformations . NMR (¹H/¹³C, DEPT, HSQC) confirms proton environments and stereochemistry. Mass spectrometry (HRMS) verifies molecular weight, while IR identifies functional groups like sulfonamide (S=O stretch at ~1350 cm⁻¹) .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural refinement?
High-resolution X-ray data (≤1.0 Å) combined with SHELXL’s twin refinement (TWIN/BASF commands) can address twinning in asymmetric units. For disordered groups (e.g., azepane rings), PART/ISOR restraints or alternative space group assignments (e.g., P2₁/c) improve model accuracy . Validation tools like PLATON/ADDSYM should be used to check for missed symmetry .
Q. What strategies mitigate discrepancies between computational modeling and experimental pharmacological data?
Discrepancies in binding affinity or selectivity may arise from solvent effects or conformational flexibility. Free-energy perturbation (FEP) simulations with explicit solvent models (e.g., TIP3P) can refine docking predictions. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) under physiological conditions (pH 7.4, 37°C) reconciles computational and empirical results.
Q. How can synthetic routes be optimized for enantiomeric purity in analogs of this compound?
Chiral resolution via HPLC (e.g., Chiralpak IA column) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts for sulfonylation) ensures enantiopurity. Reaction monitoring by circular dichroism (CD) or chiral NMR shift reagents (e.g., Eu(hfc)₃) verifies stereochemical outcomes. Kinetic studies (Eyring plots) identify temperature-dependent enantioselectivity .
Q. What approaches are used to analyze stability under varying pH and temperature conditions?
Accelerated stability studies (ICH Q1A guidelines) involve storing the compound in buffers (pH 1–12) at 40–60°C for 4–12 weeks. Degradation products are profiled via LC-MSⁿ, while Arrhenius equations predict shelf life. Hygroscopicity is assessed via dynamic vapor sorption (DVS) at 25°C/60% RH .
Methodological Notes
- Crystallography : Use SHELXTL for structure solution and Olex2 for visualization. Twin refinement requires careful assignment of HKLF5 data .
- Safety Compliance : Regular COSHH risk assessments and spill drills ensure protocol adherence .
- Data Validation : Cross-reference spectroscopic data with PubChem/CIF-deposited structures to avoid misinterpretation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
